molecular formula C17H13BrO4 B2887192 Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate CAS No. 308295-21-8

Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2887192
CAS No.: 308295-21-8
M. Wt: 361.191
InChI Key: LZAQEGWNAMGRAA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a substituted benzofuran derivative characterized by a bromine atom at position 6, a hydroxyl group at position 5, and a phenyl group at position 2 on the benzofuran core. The ethyl ester at position 3 enhances its lipophilicity, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO4/c1-2-21-17(20)15-11-8-13(19)12(18)9-14(11)22-16(15)10-6-4-3-5-7-10/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAQEGWNAMGRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Preparation Methods

Method Catalyst Yield (%) Key Advantage Limitation
Copper-Catalyzed Cyclization Cu₂O 68–72 High regioselectivity Requires anhydrous conditions
PIDA-Mediated Oxidative Coupling None 85–90 One-pot synthesis Limited substrate scope
Rhodium-Catalyzed Annulation CpRh 50–60 Functional group tolerance High catalyst cost
Catalyst-Free Alkylation None 70–75 Cost-effective Longer reaction times

Critical Considerations in Synthetic Design

  • Regioselectivity Control :
    The bromine substituent at C6 directs electrophilic and nucleophilic attacks, ensuring precise functionalization. Computational studies suggest that bromine’s electron-withdrawing effect polarizes the aromatic ring, favoring C5 hydroxylation during cyclization.

  • Protection-Deprotection Strategies :
    The 5-hydroxy group is susceptible to oxidation. Temporary protection using acetyl or tert-butyldimethylsilyl (TBS) groups is recommended during bromination and esterification steps.

  • Solvent Effects : Polar aprotic solvents (e.g., NMP, DMF) enhance reaction rates by stabilizing ionic intermediates. Conversely, nonpolar solvents (e.g., toluene) improve yields in rhodium-catalyzed reactions by minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Methyl vs. Phenyl Groups

  • Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate ():
    • Molecular Weight: 299.12 g/mol
    • Substituents: Methyl at C2, bromo at C6, hydroxy at C4.
    • Properties: Lower molecular weight and lipophilicity (logP = 3.21) compared to the phenyl-substituted analog.
  • Target Compound (Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate): Expected Molecular Weight: ~357.2 g/mol (estimated based on phenyl substitution).

Impact on Reactivity

Methyl-substituted analogs (e.g., ) undergo halogenation at the acetyl group, whereas phenyl-substituted derivatives may exhibit altered reactivity due to electronic effects from the aromatic ring .

Substituent Variations at Position 5

Hydroxy vs. Alkoxy/Ether Groups

  • Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate ():
    • Molecular Formula: C25H21BrO4
    • Substituents: 2,5-Dimethylbenzyloxy at C5.
    • Properties: Increased steric hindrance and lipophilicity (logP > 4.0 predicted) compared to the hydroxy-substituted target compound.
  • Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate ():
    • Molecular Formula: C25H21BrO4
    • Substituents: 4-Methylbenzyloxy at C5.
    • The para-methyl group may enhance metabolic stability compared to ortho-substituted analogs .

Ether Chain Modifications

  • Ethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate (): Molecular Formula: C21H19BrO4 Substituents: Propenoxy (cinnamyl) group at C5. Properties: Extended conjugation increases molecular weight (415.3 g/mol) and logP (5.7), suggesting higher membrane permeability .
  • Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate ():
    • Substituents: Fluorophenyl-oxoethoxy at C5.
    • The electron-withdrawing fluorine atom may modulate electronic density and reactivity .

Halogenation Patterns

  • Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (): Multiple bromine substitutions at C4 and acetyl group.
  • This compound :
    • Single bromine at C6 simplifies synthesis but may limit diversification opportunities compared to polyhalogenated analogs.

Structural and Computational Insights

  • Crystallography : X-ray structures of related compounds (e.g., methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate in ) reveal planar benzofuran cores with substituent-dependent packing motifs .
  • Software Tools : SHELX and Mercury are widely used for refining crystal structures and visualizing substituent effects on molecular geometry .

Biological Activity

Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H13BrO4. Its structure includes a bromine atom, a hydroxyl group, and an ethyl carboxylate moiety, which are critical for its biological interactions. The compound is classified within the benzofuran family, known for diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Bromination : Starting with 2-phenylbenzofuran, bromination introduces the bromine atom.
  • Hydroxylation : A hydroxyl group is added to create the 5-hydroxy derivative.
  • Esterification : The carboxylic acid is converted to an ethyl ester.

These steps often require controlled conditions using strong acids or bases and organic solvents to ensure high purity and yield.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • MDA-MB-231 (triple-negative breast cancer)
  • U937 (human acute monocytic leukemia)

The mechanism appears to involve the modulation of specific signaling pathways and the activation of caspase enzymes, leading to programmed cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated potential anti-inflammatory effects. Its structural features suggest that it may interact with inflammatory mediators or pathways, making it a candidate for further investigation in inflammatory disease models .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other benzofuran derivatives:

Compound NameStructural FeaturesUnique Properties
Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylateMethyl group instead of phenylDifferent reactivity profile
Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylateAdditional ethoxy groupEnhanced solubility
Ethyl 6-bromo-2-phenyl-1-benzofuran-3-carboxylateLacks hydroxyl groupVaries in biological activity

The presence of the hydroxyl group and bromine atom in Ethyl 6-bromo-5-hydroxy derivatives significantly influences its biological activity compared to other derivatives .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Cytotoxicity Assays : The compound exhibited IC50 values ranging from 0.11–1.47 µM against several cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest and apoptosis induction in MCF-7 cells through increased caspase activity .
  • Structure–Activity Relationship (SAR) : Modifications on the benzofuran core have shown that electron-withdrawing groups enhance anticancer activity, while substitutions can significantly alter pharmacological profiles .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with bromination of a benzofuran precursor followed by esterification and functional group modifications. Critical parameters include:

  • Temperature Control : Reactions often require precise temperature ranges (e.g., 0–5°C for bromination to prevent side reactions) .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while dichloromethane (DCM) is used for extraction .
  • Catalysts : Lewis acids (e.g., AlCl₃) or palladium catalysts may be employed for coupling reactions .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are essential to track intermediate formation and confirm product purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. For example, the ethyl ester group shows characteristic triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₃BrO₄: 377.00) .
  • HPLC : Quantifies purity (>95% for biological assays) .
  • X-ray Crystallography : Resolves ambiguous structural features (e.g., hydroxyl group orientation) using SHELX software .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer: The compound exhibits moderate solubility in organic solvents (e.g., DCM, DMSO) but limited aqueous solubility. Key implications:

  • Biological Assays : Use DMSO stock solutions (<1% v/v to avoid cytotoxicity) .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals suitable for X-ray analysis .
  • Reaction Solubility : Optimize solvent mixtures (e.g., THF:water for hydrolysis studies) to prevent precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Methodological Answer: Discrepancies in anisotropic displacement parameters or bond lengths can arise due to disorder or twinning. Mitigation steps include:

  • Data Quality : Collect high-resolution data (≤1.0 Å) and refine using SHELXL with restraints for disordered regions .
  • Software Tools : Use WinGX/ORTEP for visualization to identify outliers in thermal ellipsoids .
  • Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian09) to validate bond angles/electron density .

Q. How can researchers analyze substituent effects on reaction mechanisms involving this compound?

Methodological Answer: Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., bromine vs. chlorine substitution) to identify rate-determining steps .
  • DFT Calculations : Map energy profiles for key steps (e.g., ester hydrolysis or nucleophilic substitution) using software like Gaussian .
  • Spectroscopic Trapping : Use in-situ IR or NMR to detect intermediates (e.g., acyloxy radicals in oxidation reactions) .

Q. How to design structure-activity relationship (SAR) studies for its biological activity?

Methodological Answer: SAR requires systematic modification and testing:

  • Substituent Variation : Synthesize analogs with halogen (Br→Cl), alkoxy (OH→OCH₃), or phenyl replacements (Table 1) .
  • Biological Assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., antiviral activity) using dose-response curves (IC₅₀ determination) .
  • Computational Docking : Use AutoDock Vina to predict binding modes and guide rational design .

Q. Table 1: SAR Comparison of Benzofuran Derivatives

Substituent (R₁, R₂)Biological Activity (IC₅₀, μM)Solubility (LogP)
Br, OH12.3 (Antiviral)2.8
Cl, OCH₃45.6 (Antiviral)3.1
CH₃, H>100 (Inactive)2.5
Data adapted from structural analogs in

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